1-Bromomethyl-2,2-difluorocyclopropane
Overview
Description
1-Bromomethyl-2,2-difluorocyclopropane is an organic compound with the molecular formula C₄H₅BrF₂. It is a cyclopropane derivative where the cyclopropane ring is substituted with a bromomethyl group and two fluorine atoms.
Preparation Methods
The synthesis of 1-Bromomethyl-2,2-difluorocyclopropane typically involves the reaction of difluorocyclopropane derivatives with brominating agents. One common method includes the bromination of 2,2-difluorocyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl derivative .
Chemical Reactions Analysis
1-Bromomethyl-2,2-difluorocyclopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium alkoxides, and amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative. This can be achieved using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromomethyl-2,2-difluorocyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-Bromomethyl-2,2-difluorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and in biological studies to probe enzyme functions and protein interactions .
Comparison with Similar Compounds
1-Bromomethyl-2,2-difluorocyclopropane can be compared with other halogenated cyclopropane derivatives, such as:
- 2-Bromomethyl-1,1-difluorocyclopropane
- 2-Chloromethyl-2,2-difluorocyclopropane
- 2-Fluoromethyl-2,2-difluorocyclopropane
These compounds share similar reactivity patterns but differ in their specific halogen substitutions, which can influence their chemical behavior and applications. The presence of bromine in this compound makes it particularly reactive in nucleophilic substitution reactions compared to its chlorinated or fluorinated counterparts .
Properties
IUPAC Name |
2-(bromomethyl)-1,1-difluorocyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJNSKRXIUOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375748 | |
Record name | 1-Bromomethyl-2,2-difluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77613-65-1 | |
Record name | 1-Bromomethyl-2,2-difluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1,1-difluorocyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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